tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane

Description

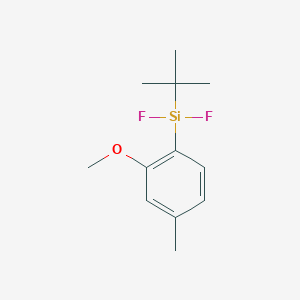

tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane is a silane derivative featuring a tert-butyl group, two fluorine atoms, and a 2-methoxy-4-methylphenyl substituent bonded to a silicon atom. This compound is notable for its unique electronic and steric properties, influenced by the electron-withdrawing fluorine atoms, the bulky tert-butyl group, and the aromatic ring’s substitution pattern. Such silanes are often employed in organic synthesis as protecting groups or intermediates due to their tunable stability and reactivity .

Properties

CAS No. |

647842-30-6 |

|---|---|

Molecular Formula |

C12H18F2OSi |

Molecular Weight |

244.35 g/mol |

IUPAC Name |

tert-butyl-difluoro-(2-methoxy-4-methylphenyl)silane |

InChI |

InChI=1S/C12H18F2OSi/c1-9-6-7-11(10(8-9)15-5)16(13,14)12(2,3)4/h6-8H,1-5H3 |

InChI Key |

YDLBARLIDRWQKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane typically involves the reaction of 2-methoxy-4-methylphenylsilane with tert-butyl chloride and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silanes with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Fluorination Reactions

One of the primary applications of tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane is in fluorination reactions. The compound serves as a versatile reagent for introducing difluoromethyl groups into organic substrates. This reaction is essential for synthesizing fluorinated pharmaceuticals, which often exhibit enhanced biological activity due to the presence of fluorine.

Key Findings:

- Difluoromethylation reactions using this silane have shown improved selectivity and yield compared to traditional methods using reagents like DAST (N,N-diethylaminosulfur trifluoride) .

- The introduction of difluoromethyl groups can modulate the lipophilicity of compounds, making them more suitable for drug development .

Medicinal Chemistry

In medicinal chemistry, the incorporation of fluorine into drug candidates can significantly enhance their efficacy and safety profiles. The unique properties imparted by the difluoromethyl group allow for the design of novel therapeutic agents.

Case Studies:

- Research has demonstrated that compounds containing difluoromethyl groups exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties compared to their non-fluorinated counterparts .

- A study highlighted how fluorinated analogs derived from this compound showed increased potency against specific biological targets, such as cancer cells .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex structures. The pathways involved in its reactivity include nucleophilic substitution and addition reactions, which are influenced by the electronic and steric properties of the substituents attached to the silicon atom .

Comparison with Similar Compounds

Substituent Effects on Silane Reactivity

tert-Butyl(dimethyl)(aryl)silanes

Compounds like tert-Butyl(3,5-difluoro-4-(dioxaborolan-2-yl)phenoxy)dimethylsilane () share the tert-butyl group but differ in silane substituents (dimethyl vs. difluoro). This difference impacts deprotection conditions in synthetic applications—fluorinated silanes may require stronger acids or nucleophiles .

tert-Butyldiphenyl(aryl)silanes

Derivatives such as (R)-tert-Butyl(3-(4-methoxybenzyloxy)pent-4-ynyloxy)diphenylsilane () and tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane () feature diphenyl substituents. The diphenyl groups introduce greater steric bulk, slowing reaction kinetics in crowded environments.

Aromatic Substituent Effects

2-Methoxy-4-methylphenyl vs. Other Aryl Groups

The 2-methoxy-4-methylphenyl group in the target compound combines electron-donating methoxy (ortho) and methyl (para) substituents. This contrasts with:

- 4-Methoxybenzyloxy groups (), where methoxy is para, enhancing resonance donation.

- Trifluoromethyl -substituted aryl groups (), which are strongly electron-withdrawing.

The target’s substitution pattern balances steric and electronic effects: the ortho methoxy may hinder rotation, while the para methyl minimally disrupts conjugation. This configuration could stabilize intermediates in electrophilic aromatic substitution compared to electron-deficient aryl analogs .

Physical and Spectroscopic Properties

Solubility and Polarity

The target compound’s methoxy group enhances polarity relative to purely alkyl-substituted silanes (e.g., tert-butyldimethyl((4-vinylbenzyl)oxy)silane , ), improving solubility in polar aprotic solvents like THF or DMF. However, the tert-butyl and difluoro groups introduce hydrophobicity, necessitating mixed solvent systems (e.g., hexane/ethyl acetate) for chromatography .

Spectroscopic Signatures

- ¹H NMR: The methoxy group (~3.8 ppm) and methyl group (~2.3 ppm) on the aromatic ring are diagnostic.

- ¹⁹F NMR : Distinct signals for the two equivalent fluorine atoms on silicon (~−120 to −150 ppm).

- IR : Si-F stretches (~800–900 cm⁻¹) and aromatic C-O (methoxy, ~1250 cm⁻¹) .

Protection/Deprotection Strategies

Compared to tert-butyldiphenylsilanes (), the target’s difluoro substituents may alter stability under acidic or basic conditions. For example, fluorinated silanes are less prone to hydrolysis than their dimethyl counterparts but may require specialized reagents (e.g., HF-pyridine) for cleavage .

Thermal Stability

The tert-butyl group confers thermal stability, as seen in tert-Butyl[[4-(1-methylcyclopropyl)benzyl]oxy]diphenylsilane (), which retains integrity under high-temperature coupling reactions. The target compound’s difluoro groups could further enhance thermal resilience by reducing oxidative degradation .

Comparative Data Table

Biological Activity

tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane is a silane compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of difluoromethyl groups into organic molecules is known to enhance biological activity, particularly in drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, two fluorine atoms, a methoxy group, and a methyl-substituted phenyl ring. The presence of fluorine atoms is significant as they can influence the lipophilicity and metabolic stability of the compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on enzyme inhibition.

Anticancer Properties

Research indicates that compounds containing difluoromethyl groups exhibit enhanced cytotoxicity against various cancer cell lines. For instance, a study demonstrated that silanes with similar structures could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .

Enzyme Inhibition

The silane compound has shown promise in inhibiting specific enzymes that are crucial for cancer progression. For example, it was found to inhibit the activity of protein kinases involved in cell signaling pathways associated with tumor growth . The mechanism involves the formation of stable complexes with the enzyme active sites, thereby preventing substrate binding.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In vitro Studies :

- In vivo Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.